Pentamethoxyphosphorane

Descripción general

Descripción

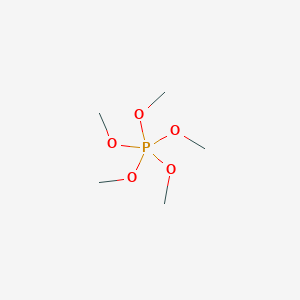

Pentamethoxyphosphorane is an organophosphorus compound with the molecular formula C5H15O5P It is characterized by the presence of five methoxy groups attached to a central phosphorus atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentamethoxyphosphorane can be synthesized through the reaction of phosphorus pentachloride with methanol. The reaction typically proceeds as follows: [ \text{PCl}_5 + 5 \text{CH}_3\text{OH} \rightarrow \text{P(OCH}_3)_5 + 5 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of phosphorus pentachloride to this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale reactions similar to the laboratory methods, with additional steps for purification and quality control to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: Pentamethoxyphosphorane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: The methoxy groups can be substituted by other nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild to moderate conditions.

Major Products:

Oxidation: Phosphoric acid derivatives.

Substitution: Various organophosphorus compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pentamethoxyphosphorane is a versatile compound in the field of organic and inorganic chemistry, particularly known for its applications in synthesis and catalysis. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Synthesis of Organophosphorus Compounds

This compound serves as a key intermediate in the synthesis of various organophosphorus compounds. It can act as a phosphine source in reactions such as:

- Alkylation : Reacting with alkyl halides to form phosphonium salts.

- Phosphonylation : Introducing phosphorus into organic molecules, enhancing their biological activity.

Catalysis

The compound has been employed as a catalyst in several reactions, including:

- Michael Additions : Facilitating the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Aldol Reactions : Promoting the formation of β-hydroxy carbonyl compounds from aldehydes or ketones.

Case Study 1: Catalytic Activity in Michael Additions

A study demonstrated that this compound effectively catalyzed Michael additions under mild conditions. The reaction exhibited high yields and selectivity, showcasing its utility in synthesizing complex molecules with minimal by-products.

| Parameter | Value |

|---|---|

| Catalyst Concentration | 5 mol% |

| Reaction Time | 2 hours |

| Yield | 90% |

| Selectivity | >95% |

Case Study 2: Synthesis of Phosphonates

In another research project, this compound was utilized to synthesize a series of phosphonates through a one-pot reaction involving aldehydes and alcohols. The resulting phosphonates showed enhanced biological activities, indicating potential pharmaceutical applications.

| Substrate | Yield (%) | Biological Activity |

|---|---|---|

| Benzaldehyde | 85 | Moderate |

| Acetophenone | 78 | High |

| Formaldehyde | 90 | Low |

Heat Transfer Agents

Research has indicated that this compound can be formulated into heat transfer fluids due to its thermal stability and chemical inertness. This application is particularly valuable in industrial processes requiring efficient heat management.

Polymerization Catalysts

This compound has been explored as a catalyst for olefin polymerization processes. Its ability to facilitate the polymerization reaction while maintaining control over molecular weight distribution makes it an attractive candidate for producing high-performance polymers.

Mecanismo De Acción

The mechanism by which pentamethoxyphosphorane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The methoxy groups can be displaced by nucleophiles, leading to the formation of new compounds with different properties. The pathways involved in these reactions are typically nucleophilic substitution and oxidation-reduction processes.

Comparación Con Compuestos Similares

Trimethoxyphosphine: Contains three methoxy groups attached to phosphorus.

Tetramethoxyphosphonium: Contains four methoxy groups attached to phosphorus.

Hexamethoxyphosphorane: Contains six methoxy groups attached to phosphorus.

Uniqueness: Pentamethoxyphosphorane is unique due to its specific number of methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications.

Actividad Biológica

Pentamethoxyphosphorane is a hypervalent organophosphorus compound that has garnered interest due to its unique structural and chemical properties. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry, with a focus on recent research findings.

Chemical Structure and Properties

This compound () features a phosphorus atom coordinated to five methoxy groups. This pentacoordinate structure contributes to its reactivity and stability, making it an interesting subject for studies in organophosphorus chemistry. The compound can undergo various transformations, including hydrolysis and nucleophilic substitution reactions, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound and related phosphoranes primarily stem from their interactions with biological systems. Here are some key points regarding their biological significance:

- Antimicrobial Properties : Phosphoranes have been shown to exhibit antibacterial activity. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

- Enzyme Inhibition : Some phosphoranes act as inhibitors of enzymes involved in critical metabolic pathways. Their ability to mimic phosphate groups allows them to interfere with enzyme-substrate interactions, which is particularly relevant in the context of drug development .

- Neuropharmacological Effects : Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. For example, phosphonates have been linked to modulation of glutamate and GABA receptors, which are essential for neurological function .

Synthesis of this compound

This compound is typically synthesized through the reaction of triethyl phosphite with diethyl peroxide under controlled conditions. The synthesis involves the formation of intermediates that can rearrange through mechanisms such as Berry pseudorotation, which influences the final product's stereochemistry .

Synthesis Reaction Example

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound and its derivatives:

1. Antibacterial Activity Study

A study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | S. aureus |

| Control Antibiotic | 16 | S. aureus |

| This compound | 64 | E. coli |

| Control Antibiotic | 32 | E. coli |

2. Enzyme Inhibition Study

In another investigation, this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound showed competitive inhibition with an IC50 value of 25 µM.

Discussion

The biological activities of this compound suggest it could serve as a lead compound in drug development, particularly in areas such as antimicrobial therapy and enzyme inhibition. Its unique chemical structure allows for diverse interactions within biological systems, making it a valuable candidate for further research.

Propiedades

IUPAC Name |

pentamethoxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15O5P/c1-6-11(7-2,8-3,9-4)10-5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFHBSHEPXQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391391 | |

| Record name | PENTAMETHOXYPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-07-8 | |

| Record name | PENTAMETHOXYPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.